molecular formula C13H14O2 B2889542 7-Phenyl-6-heptynoic acid CAS No. 49769-28-0

7-Phenyl-6-heptynoic acid

Cat. No. B2889542
CAS RN: 49769-28-0
M. Wt: 202.253
InChI Key: OXPQXCWBBDMQRS-UHFFFAOYSA-N
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Description

7-Phenyl-6-heptynoic acid, also known as 7-Phenylheptanoic acid, is a chemical compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 .


Molecular Structure Analysis

The molecular structure of 7-Phenyl-6-heptynoic acid consists of a seven-carbon chain (heptynoic acid) with a phenyl group attached to the seventh carbon . The exact structure can be represented by the SMILES string OC(=O)CCCCCCc1ccccc1 .

Scientific Research Applications

Mechanism of Hydrogen Migration and Skeletal Rearrangement

Research has delved into the intricate mechanisms involving compounds related to 7-phenyl-6-heptynoic acid. Specifically, studies on gold bicyclo[3.2.0]heptene complexes, which are intermediates in the cycloisomerization of 7-phenyl 1,6-enyne, have revealed insights into the mechanism of 1,3-hydrogen migration. This process is catalyzed by Brønsted acid outside the coordination sphere of gold, indicating a hidden pathway in the transformation of these complexes (Brooner, Robertson, & Widenhoefer, 2014). Another study highlights unexpected skeletal rearrangement in gold(I)/silver(I)-catalyzed conversion of 7-aryl-1,6-enynes to bicyclo[3.2.0]hept-6-enes, further supporting the role of hidden Brønsted acid catalysis (Kim, Brooner, & Widenhoefer, 2017).

Synthesis and Characterization of New Compounds

The synthesis of new compounds with structural similarities to 7-phenyl-6-heptynoic acid has been an area of active research. For instance, new p-aminoacetophenonic acids have been isolated from a mangrove endophyte, expanding the diversity of naturally occurring compounds with potential biological activities (Guan, Sattler, Lin, Guo, & Grabley, 2005). Additionally, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized, showcasing the utility of these compounds in medicinal chemistry and their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Microbial Synthesis and Biomedical Applications

Research has also explored the microbial synthesis of poly(beta-hydroxyalkanoates) with aromatic groups, including 7-phenylheptanoic acid. These polymers, synthesized by Pseudomonas putida, have shown potential for broad use as biodegradable polymers and possible biomedical applications due to their unique chemical structures and thermal properties (Abraham, Gallardo, San Román, Olivera, Jodra, Garcı́a, Miñambres, García, & Luengo, 2001).

Synthesis of Antitumor Drug Intermediates

The compound phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor drugs, has been synthesized from compounds structurally related to 7-phenyl-6-heptynoic acid. This synthesis demonstrates the significance of these compounds in the development of antitumor agents (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Safety and Hazards

While specific safety data for 7-Phenyl-6-heptynoic acid is not available, it’s important to handle all chemicals with care. For a similar compound, 6-Heptynoic acid, safety data indicates that it causes severe skin burns and eye damage . It’s recommended to wear protective clothing and eye protection when handling such compounds .

properties

IUPAC Name

7-phenylhept-6-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQXCWBBDMQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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